7-Methoxy-8-(3-methylbuta-1,3-dien-1-yl)-2H-chromen-2-one
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Overview
Description
cis-Dehydroosthol: is a naturally occurring organic compound classified as a prenylated benzophenone. It is isolated from various plants, including members of the Rutaceae family, such as Murraya exotica . The compound has the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Dehydroosthol can be synthesized through several methods. One common approach involves the extraction from the leaves of Murraya exotica using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified and characterized using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of cis-Dehydroosthol typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification. The purified compound is then formulated into various products for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: cis-Dehydroosthol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as methoxy and prenyl groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize cis-Dehydroosthol.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
cis-Dehydroosthol has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of cis-Dehydroosthol is not fully understood. studies suggest that it may exert its effects through antioxidant and anti-inflammatory pathways . The compound is believed to interact with molecular targets such as reactive oxygen species (ROS) and inflammatory mediators, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
- Osthol (CAS#484-12-8)
- Murraol (CAS#109741-38-0)
- Meranzin (CAS#23971-42-8)
- Casegravol (CAS#74474-76-3)
- Auraptenol (CAS#1221-43-8)
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
7-methoxy-8-[(1E)-3-methylbuta-1,3-dienyl]chromen-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4+ |
InChI Key |
PJCYDTKNZVGNGP-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=C)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC |
Canonical SMILES |
CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC |
Origin of Product |
United States |
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